molecular formula C16H14FN5 B2410538 5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine CAS No. 338965-20-1

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

Cat. No. B2410538
CAS RN: 338965-20-1
M. Wt: 295.321
InChI Key: BLJDNNFXOCIXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine, also known as 5-FB-2-Py-PPD, is a synthetic compound with a wide range of applications in scientific research. This compound is used in various biochemical and physiological studies, as well as in laboratory experiments. It is a versatile compound that can be used to study different biochemical pathways, as well as to understand the mechanism of action of various drugs.

Scientific Research Applications

Inhibition of O6-alkylguanine-DNA Alkyltransferase

5-(2-Fluorobenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine derivatives have been synthesized and shown to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) in vitro. This inhibition potentiates the cytotoxicity of chloroethylnitrosoureas toward cancer cells, such as HeLa S3 cells (Terashima & Kohda, 1998).

Larvicidal Activity

Pyrimidine derivatives linked with morpholinophenyl groups have been synthesized and shown to exhibit significant larvicidal activity against mosquito larvae. These compounds include variants of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, which demonstrate effective insecticidal properties (Gorle et al., 2016).

Metabolism and Disposition in HIV Inhibitors

This compound compounds have been studied in the context of human immunodeficiency virus (HIV) integrase inhibitors. These studies include investigations into the metabolic fate and excretion of such compounds in animal models, using techniques like 19F-NMR spectroscopy (Monteagudo et al., 2007).

Potential Antimalarial Agent

Research into the synthesis of 6-ethyl-5-(4-pyridinyl)-2,4-pyrimidinediamine, a pyridine analog of pyrimethamine, was conducted to explore its potential as an antimalarial agent. However, the synthesized material showed no significant antimalarial activity (Hung & Werbel, 1984).

Herbicide Development

Studies on the synthesis of pyrimidinyloxybenzylamine derivatives, including 2-fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, have been conducted for the development of new herbicides. These compounds are key intermediates in the creation of pyrimidinyloxybenzylamine herbicides (Gong Qi-sun, 2005).

Stereochemistry in Cancer Drug Metabolism

Research into the stereochemistry of the catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil has been conducted. This includes the synthesis of specific isotopically labeled compounds to assay the stereochemical course of these catabolic processes (Gani et al., 1985).

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5/c17-12-6-2-1-5-10(12)9-11-14(18)21-16(22-15(11)19)13-7-3-4-8-20-13/h1-8H,9H2,(H4,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJDNNFXOCIXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)C3=CC=CC=N3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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